2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline
Brand Name: Vulcanchem
CAS No.: 794582-35-7
VCID: VC2424390
InChI: InChI=1S/C12H11Cl2N/c1-7-3-4-9-5-10(6-13)12(14)15-11(9)8(7)2/h3-5H,6H2,1-2H3
SMILES: CC1=C(C2=NC(=C(C=C2C=C1)CCl)Cl)C
Molecular Formula: C12H11Cl2N
Molecular Weight: 240.12 g/mol

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline

CAS No.: 794582-35-7

Cat. No.: VC2424390

Molecular Formula: C12H11Cl2N

Molecular Weight: 240.12 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline - 794582-35-7

Specification

CAS No. 794582-35-7
Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
IUPAC Name 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline
Standard InChI InChI=1S/C12H11Cl2N/c1-7-3-4-9-5-10(6-13)12(14)15-11(9)8(7)2/h3-5H,6H2,1-2H3
Standard InChI Key WGNBVVFJVKLVHH-UHFFFAOYSA-N
SMILES CC1=C(C2=NC(=C(C=C2C=C1)CCl)Cl)C
Canonical SMILES CC1=C(C2=NC(=C(C=C2C=C1)CCl)Cl)C

Introduction

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline is a synthetic organic compound with the CAS number 794582-35-7. It belongs to the quinoline family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science. This compound is particularly noted for its chemical structure, which includes a quinoline backbone with chloro and chloromethyl substituents.

Synthesis and Chemical Reactions

The synthesis of quinoline derivatives often involves complex ring formation reactions. While specific synthesis details for 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline are not widely documented, related quinoline compounds are typically synthesized through methods involving the construction of the quinoline ring followed by functionalization with chloro and chloromethyl groups.

Recent advances in quinoline chemistry highlight the versatility of these compounds in forming various heterocyclic systems with potent biological properties. For instance, 2-chloroquinoline-3-carbaldehyde derivatives are used as building blocks in synthesizing complex heterocycles through reactions like condensation with hydrazine and subsequent reactions with carboxylic acids .

Applications and Biological Activities

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. While specific biological data for 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline is limited, its structural similarity to other biologically active quinolines suggests potential applications in these areas.

Storage and Handling

  • Storage Conditions: Recommended storage at 2-8°C under argon to maintain stability.

  • Solubility: Requires careful selection of solvents for stock solution preparation. Heating to 37°C and ultrasonic treatment can enhance solubility .

Suppliers and Availability

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline is available from several suppliers globally, including companies in China and the United States. Suppliers like Aladdin Scientific offer high-purity versions of this compound .

SupplierCountryContact Information
Shanghai Aladdin Biochemical Technology Co., Ltd.Chinamarket@aladdin-e.com
Aladdin ScientificUnited Statessales@aladdinsci.com
Nantong Bosu Pharmaceutical Technology Co., Ltd.Chinatashiyxy@163.com

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